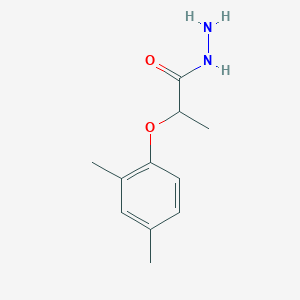

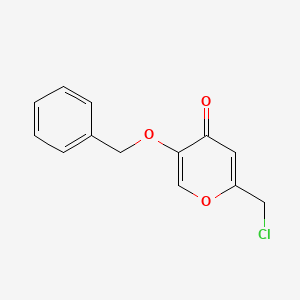

![molecular formula C12H16N2O B1274081 2-[3-(Dimethylamino)propoxy]benzonitrile CAS No. 910037-05-7](/img/structure/B1274081.png)

2-[3-(Dimethylamino)propoxy]benzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[3-(Dimethylamino)propoxy]benzonitrile is a chemical that is structurally related to various nitrile compounds that have been studied for their interesting chemical properties and reactions. While the specific compound is not directly mentioned in the provided papers, we can infer its properties and behavior by examining similar compounds that have been discussed in the literature.

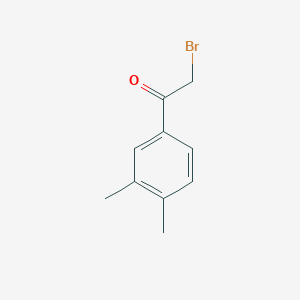

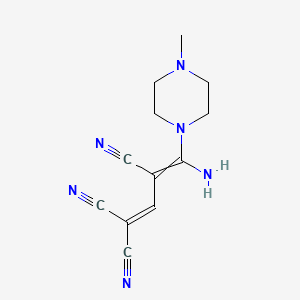

Synthesis Analysis

The synthesis of related compounds often involves reactions such as Knoevenagel condensation, as seen in the simultaneous formation of Z and E isomers of a dimethylamino phenyl acrylonitrile derivative . This suggests that similar condensation methods could potentially be applied to synthesize 2-[3-(Dimethylamino)propoxy]benzonitrile. Additionally, the use of dimethyl-dichlorosilane or N,N-bis(dimethylamino)dimethylsilane in the synthesis of a benzoxazasilole derivative indicates the versatility of dimethylamino groups in chemical synthesis .

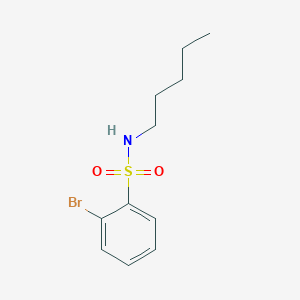

Molecular Structure Analysis

The molecular structure of compounds containing dimethylamino groups can be complex, as evidenced by the X-ray diffraction studies of the Z/E isomers of a related acrylonitrile compound . The presence of dimethylamino groups can influence the overall geometry and electronic distribution within the molecule, which is crucial for understanding the behavior of 2-[3-(Dimethylamino)propoxy]benzonitrile.

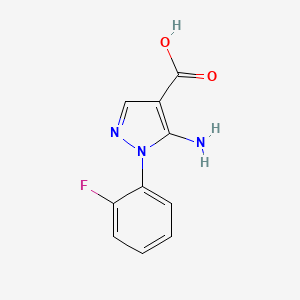

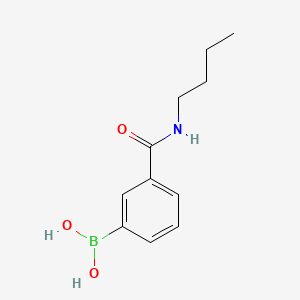

Chemical Reactions Analysis

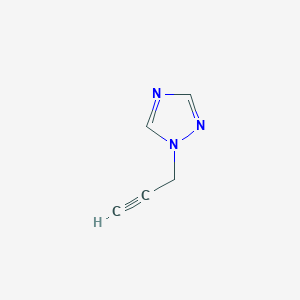

The reactivity of nitrile compounds can lead to a variety of chemical reactions. For instance, 1,3-dipolar cycloadditions have been observed with 2-(benzonitrilio)-2-propanide, resulting in the formation of heterocyclic compounds . This indicates that 2-[3-(Dimethylamino)propoxy]benzonitrile may also participate in similar cycloaddition reactions due to its nitrile group.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylamino-containing compounds can be influenced by their molecular structure. For example, the crystal packing and intermolecular interactions in the Z and E isomers of a dimethylamino phenyl acrylonitrile derivative were found to be significantly different, affecting their stability and density . The fluorescense properties of p-N,N-dimethylamino-benzonitrile have also been studied, showing the influence of the dimethylamino group on the compound's electronic states . These findings suggest that 2-[3-(Dimethylamino)propoxy]benzonitrile may exhibit unique physical and chemical properties that could be explored further.

科学研究应用

Antidepressant Research

Studies have explored the potential of related compounds, such as 3-amino-1,1-diaryl-2-propanols, in the field of antidepressants. Compounds similar to 2-[3-(Dimethylamino)propoxy]benzonitrile have shown promising results as antidepressant agents, with some showing less peripheral anticholinergic effects compared to other treatments like imipramine (Clark et al., 1979).

Nonadiabatic Relaxation Dynamics

Research on 4-(N,N-Dimethylamino)benzonitrile (DMABN) has provided insights into nonadiabatic relaxation dynamics following photoexcitation. These studies have enhanced understanding of the early events involved in this process, offering valuable information for the development of new materials and technologies (Kochman et al., 2015).

Fluorescence Studies

Investigations into the fluorescence of p-N,N-dimethylamino-benzonitrile have contributed to the understanding of dual fluorescence phenomena. These studies have been crucial in understanding the behavior of compounds like 2-[3-(Dimethylamino)propoxy]benzonitrile under different conditions (Rotkiewicz et al., 1973).

Prostaglandin Production

Benzydamine, a compound with a similar structure, has been studied for its effects on prostaglandin production in human gingival fibroblasts. This research contributes to the understanding of inflammatory processes and potential treatments (Modéer & Yucel-Lindberg, 1999).

Beta-Adrenergic Blocking Activity

Research on related compounds like o-[2-hydroxy-3-(isopropylamino)-propoxy]-benzonitril has explored their beta-adrenergic blocking activity and hemodynamic effects, contributing to cardiovascular disease treatment (Gilfrich et al., 1971).

安全和危害

“2-[3-(Dimethylamino)propoxy]benzonitrile” is considered hazardous. It may cause harm if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle this chemical with appropriate safety measures, including the use of personal protective equipment .

未来方向

属性

IUPAC Name |

2-[3-(dimethylamino)propoxy]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)8-5-9-15-12-7-4-3-6-11(12)10-13/h3-4,6-7H,5,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLARMCZZWFRCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388152 |

Source

|

| Record name | 2-[3-(dimethylamino)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Dimethylamino)propoxy]benzonitrile | |

CAS RN |

910037-05-7 |

Source

|

| Record name | 2-[3-(dimethylamino)propoxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)